molecular formula C18H15FN4O B2783917 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one CAS No. 1986550-13-3

7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

Cat. No. B2783917
CAS RN: 1986550-13-3
M. Wt: 322.343
InChI Key: PUPRKSGLCFOKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds are known for their potential as antiviral and antimicrobial agents .

Scientific Research Applications

Structural Activity Relationship and Antagonist Potential

A study focused on the synthesis and testing of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones for Neuropeptide S (NPS) antagonist activity. This research highlights the importance of structural features for antagonist activity, suggesting that compounds with similar structures, including 7-(2-fluorobenzyl)-3-phenyl derivatives, could potentially be explored for their NPS antagonist capabilities (Zhang, Gilmour, Navarro, & Runyon, 2008).

Quantitative Determination and Pharmaceutical Potential

Another study detailed the development of a quantification method for a substance closely related to the one , using nonaqueous potentiometric titration. This underscores the pharmaceutical potential of such compounds and the necessity for accurate quantification methods in drug development processes (Netosova, Zavada, Materiienko, Zhuravel, & Baiurka, 2021).

Antibacterial and Antifungal Applications

Research on thiadiazines and triazole-thiones bearing pyrazole moiety, structures similar to the compound , demonstrates significant antibacterial activity against various pathogens. This suggests that derivatives of 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one might possess similar bioactive properties, indicating their potential application in developing new antibacterial agents (Nayak & Poojary, 2020).

Anticancer Activity

Compounds with the [1,2,4]triazolo[4,3-a]pyrazin structure have been synthesized and characterized for their antibacterial activity against a range of bacteria, showing potent inhibitory activity. This research indicates the potential of these compounds, including the one of interest, in antimicrobial and possibly anticancer applications, highlighting the need for further exploration into their bioactivity (Reddy, Devi, Kumar, Sunitha, & Nagaraj, 2013).

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-15-9-5-4-8-14(15)12-22-10-11-23-16(13-6-2-1-3-7-13)20-21-17(23)18(22)24/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPRKSGLCFOKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)N1CC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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